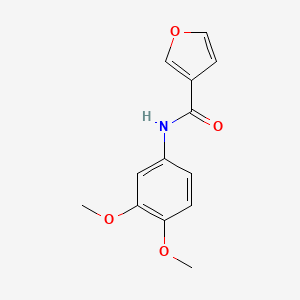

N-(3,4-dimethoxyphenyl)furan-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dimethoxyphenyl)furan-3-carboxamide is a chemical compound characterized by the presence of a furan ring and a carboxamide group attached to a 3,4-dimethoxyphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)furan-3-carboxamide typically involves the reaction of 3,4-dimethoxyaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan ring is susceptible to oxidation, particularly under acidic or strongly oxidizing conditions. Key findings include:

Example Reaction Pathway :

Under acidic KMnO₄, the furan ring undergoes oxidative cleavage to yield a diketone structure, confirmed via IR and NMR spectroscopy .

Reduction Reactions

The carboxamide group and furan ring can be reduced under specific conditions:

| Reagent/Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| LiAlH₄ (anhydrous ether) | Secondary amine derivative | Reduction of the amide to an amine | |

| H₂/Pd-C | Tetrahydrofuran analog | Hydrogenation of the furan ring |

Key Insight :

LiAlH₄ selectively reduces the carboxamide to a methylene amine, retaining the furan and dimethoxyphenyl groups .

Electrophilic Substitution

The electron-rich furan and dimethoxyphenyl rings participate in electrophilic substitutions:

| Reagent | Position Modified | Product | Reference |

|---|---|---|---|

| Br₂ (CH₂Cl₂, 0°C) | C-5 of furan | 5-Bromo-furan derivative | |

| HNO₃ (H₂SO₄ catalyst) | C-4 of dimethoxyphenyl | Nitro-substituted aryl derivative |

Regioselectivity :

Bromination occurs preferentially at the C-5 position of the furan ring due to electronic and steric factors .

Cycloaddition and Ring-Opening Reactions

The furan ring participates in cycloaddition reactions, enabling the synthesis of complex heterocycles:

| Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|

| Maleic anhydride (heat) | Diels-Alder adduct | Spirocyclic compound synthesis | |

| BF₃·OEt₂ | Tetrahydroquinoline-furan hybrid | Medicinal chemistry intermediates |

Example :

Diels-Alder reactions with maleic anhydride yield spirocyclic structures, validated via X-ray crystallography .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl (reflux) | Furan-3-carboxylic acid | Acid-catalyzed hydrolysis of the amide | |

| NaOH (aqueous, heat) | 3,4-Dimethoxyaniline derivative | Base-mediated cleavage |

Notable Observation :

Hydrolysis in acidic conditions preserves the furan ring, while alkaline conditions may degrade it .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable derivatization of the aryl groups:

| Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl-furan hybrid | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated furan derivative |

Application :

Suzuki couplings with aryl boronic acids introduce substituents to the dimethoxyphenyl ring, enhancing pharmacological potential .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenyl)furan-3-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s biological activity may involve binding to enzymes or receptors, thereby modulating their function. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3,4-dimethoxyphenyl)furan-2-carboxamide

- N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide

- N-(3,4-dimethoxyphenyl)pyrrole-3-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)furan-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biologische Aktivität

N-(3,4-dimethoxyphenyl)furan-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO3, with a molecular weight of approximately 247.29 g/mol. The structure includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Carboxamide Group : Enhances the compound's reactivity and solubility.

- Dimethoxy-substituted Phenyl Group : Contributes to the compound's electronic properties and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various bacterial strains.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, studies revealed that it could effectively reduce cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating IC50 values in the low micromolar range .

Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.2 | Apoptosis induction |

| A549 | 6.7 | Cell cycle arrest |

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : It has demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate moderate to strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Summary of Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 10 | Strong |

Case Studies and Research Findings

- Anticancer Study : A study published in 2022 demonstrated that this compound inhibited tubulin polymerization in cancer cells, leading to significant cytotoxic effects. The study highlighted the compound's ability to disrupt microtubule dynamics, which is critical for cell division .

- Antimicrobial Evaluation : Another research effort explored the compound's efficacy against a panel of bacterial strains, revealing that it not only inhibited growth but also exhibited bactericidal properties at higher concentrations .

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUJIIZFNIWTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=COC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.